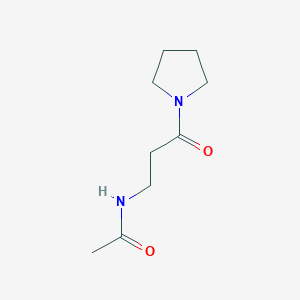

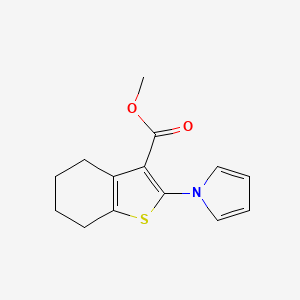

![molecular formula C16H16Cl2N2O2 B2824841 [3-(2,6-二氯-苯基)-5-甲基异噁唑-4-基]-哌啶-1-基-甲酮 CAS No. 153948-82-4](/img/structure/B2824841.png)

[3-(2,6-二氯-苯基)-5-甲基异噁唑-4-基]-哌啶-1-基-甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone, commonly known as DCPM, is a synthetic compound with a wide range of applications in scientific research. DCPM is a member of a class of compounds known as isoxazolines, which have been studied for their potential in drug discovery, as well as their use in biochemistry and physiology. DCPM has been studied for its ability to modulate a variety of biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction. DCPM is also known to possess anti-inflammatory and anti-tumor properties.

科学研究应用

Agrochemicals and Pesticides

The trifluoromethyl group in this compound contributes to its biological activity. Trifluoromethyl-containing molecules have been widely utilized in the agrochemical industry. For instance, pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and its analogs, serve as potent phenylpyrazole insecticides. These compounds are effective for controlling turf grass pests in residential and commercial settings .

Pharmaceuticals

The synthesis of pyrazole-4-carbaldehyde derivatives using the Vilsmeier-Haack reagent opens up new avenues for drug development. Researchers have explored 4-functionalized 1,3-diphenylpyrazoles as potential antibacterial, anti-inflammatory, antiparasitic, and antidiabetic agents. The fluorine atoms in the compound play a crucial role, given their unique properties, including high electronegativity and strong carbon-fluorine bonds .

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

While not directly mentioned in the literature for this specific compound, the trifluoromethyl group has been a key structural motif in the design of FGFR inhibitors. These inhibitors hold promise for cancer therapy by targeting aberrant FGFR signaling pathways .

Materials Science and Crystallography

The X-ray crystallography study of the intermediate 5b in the synthesis of this compound provides valuable insights into its molecular structure. Such investigations contribute to our understanding of crystal packing, intermolecular interactions, and solid-state properties .

Heterocyclic Chemistry

The VH reagent (POCl₃/DMF) used in the synthesis of this compound has broader applications beyond formylation. It has been employed in various chemical transformations, including the formation of heterocyclic compounds. The synthesis of 4-formylpyrazoles from double formylation of hydrazones with the VH reagent exemplifies this versatility .

Organic Synthesis and Methodology

The development of synthetic protocols for compounds like this one contributes to the toolbox of organic chemists. Researchers continually explore novel and convenient routes for the synthesis of heterocyclic compounds, and the VH reagent plays a pivotal role in these endeavors .

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, potentially including enzymes, receptors, and ion channels .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

The compound may affect a variety of biochemical pathways. Given its potential targets, it could influence pathways related to signal transduction, cellular metabolism, or gene expression . .

Pharmacokinetics

Based on its structural features, it may exhibit properties such as moderate absorption, distribution in various tissues, metabolism by liver enzymes, and excretion through the kidneys . These properties could influence its bioavailability and overall pharmacological effects.

Result of Action

Given its potential targets and modes of action, it could have a variety of effects, potentially including modulation of enzyme activity, alteration of cellular signaling, or changes in gene expression .

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could affect its stability and activity . Additionally, the compound’s effects could be influenced by the physiological environment, including the presence of other drugs, the individual’s health status, and genetic factors .

属性

IUPAC Name |

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-10-13(16(21)20-8-3-2-4-9-20)15(19-22-10)14-11(17)6-5-7-12(14)18/h5-7H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZIGUCEIWXPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725468 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

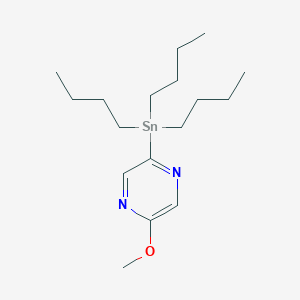

![3-(2-Cyclopropyl-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl)-propionic acid](/img/structure/B2824760.png)

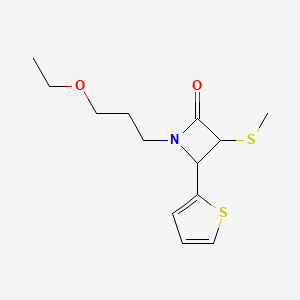

![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)

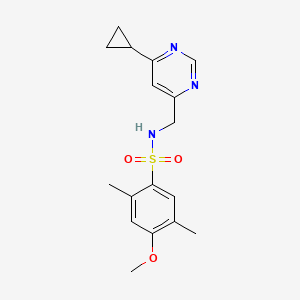

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)

![7-(4-methoxyphenyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824780.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)